molecular formula C20H15ClN4O4 B2422292 1-(4-chlorophenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251575-99-1

1-(4-chlorophenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2422292
CAS RN: 1251575-99-1
M. Wt: 410.81
InChI Key: MYTKFDAFMAGZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O4 and its molecular weight is 410.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Sápi et al. (1997) described the synthesis of similar compounds involving base-catalyzed ring transformations, highlighting the structural prerequisites and conditions for specific chemical reactions (Sápi et al., 1997).

  • Another research by Kurasawa et al. (1986) explored the synthesis of novel aryl and heteroaryl pyrazolines, demonstrating methods for creating diverse compounds with similar structural characteristics (Kurasawa et al., 1986).

Crystallographic Studies

  • Kumarasinghe et al. (2009) conducted a study focusing on the crystallographic analysis of pyrazole derivatives, which are structurally related to the compound , providing insights into the molecular and crystal structure (Kumarasinghe, Hruby, & Nichol, 2009).

Spectroscopic Characterization

  • Mahmoud et al. (2012) investigated the spectral characterization of phthalazinone derivatives, which shares some structural similarities, thereby contributing to the understanding of the spectroscopic properties of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Chemical Reactivity and Potential Applications

  • Al-Tamimi et al. (2018) examined the reactivity and potential applications of oxadiazole derivatives, including their use in anti-tubercular activity, which may provide insights into similar applications for the compound (Al-Tamimi et al., 2018).

  • Palaska et al. (2001) explored the synthesis and antidepressant activities of pyrazoline derivatives, indicating the potential pharmaceutical applications of similar compounds (Palaska, Aytemir, Uzbay, & Erol, 2001).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4/c1-28-16-4-2-3-13(11-16)18-22-17(29-23-18)12-24-9-10-25(20(27)19(24)26)15-7-5-14(21)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKFDAFMAGZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.